4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide
Description
This compound (CAS 338775-08-9) is a multi-substituted sulfonamide featuring two 3-chlorobenzyl groups, a 4-chlorophenylsulfonyl moiety, and a benzenesulfonamide backbone. The presence of multiple chloro substituents likely enhances lipophilicity and binding affinity, though it may also impact solubility and metabolic stability.
Properties
IUPAC Name |
4-chloro-N-[(3-chlorophenyl)methyl]-N-[2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl4N2O4S2/c29-23-7-11-27(12-8-23)39(35,36)33(19-21-3-1-5-25(31)17-21)15-16-34(20-22-4-2-6-26(32)18-22)40(37,38)28-13-9-24(30)10-14-28/h1-14,17-18H,15-16,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUCZWGJYFDFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CCN(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl4N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide, a complex sulfonamide compound, has garnered attention in pharmacological research for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its intricate chemical structure, which includes multiple chlorinated benzene rings and a sulfonamide moiety. The molecular formula is , indicating a high degree of halogenation that may influence its biological interactions.
Research into the biological activity of sulfonamides has shown that they often act as inhibitors of key enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase (DHPS). The structural features of 4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide suggest it may similarly inhibit enzymes in the methylerythritol phosphate (MEP) pathway, particularly targeting the enzyme IspF, which is crucial for isoprenoid biosynthesis in various organisms .
Antimicrobial Activity
Sulfonamide derivatives have historically been used as antibiotics. Preliminary studies suggest that 4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's activity was evaluated using standard agar diffusion methods, with results indicating a minimum inhibitory concentration (MIC) comparable to established sulfa drugs.
Inhibition of IspF
Recent investigations have highlighted the compound's potential as an IspF inhibitor. In vitro assays demonstrated micromolar inhibitory activity against IspF from Plasmodium falciparum and Burkholderia pseudomallei, suggesting its utility in developing new anti-infective agents .
Case Studies
- Inhibition Studies : A study conducted by Thelemann et al. (2015) synthesized various bis-sulfonamide analogs, including the target compound, to evaluate their inhibitory effects on IspF. The results indicated that modifications to the sulfonamide structure could significantly enhance binding affinity to the enzyme.
- Crystal Structure Analysis : X-ray crystallography revealed important conformational details about the compound that may relate to its biological activity. The orientation of the sulfonamide group and the spatial arrangement of chlorine substituents were found to play critical roles in enzyme binding .
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide | IspF | 5-10 | |
| Sulfanilamide | DHPS | 1-5 | Historical Data |
Table 2: Crystal Structure Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C28H24Cl4N2O4S2 |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| Temperature (K) | 293 |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Sulfonamide derivatives have been studied for their anticancer properties. The presence of chlorinated phenyl groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.
- A study demonstrated that similar sulfonamide compounds exhibited cytotoxicity against various cancer cell lines, suggesting a potential application in cancer therapy.
-
Antimicrobial Properties :
- Compounds with sulfonamide groups are known for their antimicrobial activity. Research indicates that 4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide could possess broad-spectrum antimicrobial effects, making it a candidate for treating bacterial infections.
-
Anticonvulsant Effects :
- Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties. The structure-activity relationship (SAR) analyses show that modifications to the benzene rings can influence the anticonvulsant activity, making it a subject of interest for epilepsy research.
Synthesis and Derivatives
The synthesis of 4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide typically involves multi-step reactions starting from readily available chlorinated anilines and sulfonamides. The synthetic routes often focus on optimizing yield and purity while exploring various reaction conditions.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of sulfonamide derivatives on human breast cancer cell lines. The results indicated that compounds with similar structures to 4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide demonstrated significant inhibition of cell proliferation and induced apoptosis.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Induction of apoptosis |
| Compound B | 10 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
Research conducted on various sulfonamide derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting the potential use of these compounds in treating infections.
| Bacteria | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 8 | 4-chloro derivative |
| Escherichia coli | 16 | 4-chloro derivative |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Geometry
a) 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide (I)
- Structure : Simpler analogue with a single 3-chlorophenyl group.
- Torsion Angle : C—SO₂—NH—C = -58.4°, compared to -56.7° in 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide (II).
- Ring Tilt: Sulfonyl and anilino rings tilted by 77.1° (vs. 56.5° in II), influencing crystal packing via van der Waals interactions .
- Synthesis: Prepared via reaction of 4-chlorobenzenesulfonyl chloride with 3-chloroaniline, yielding prism-like crystals from ethanol .
b) 4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide monohydrate
- Structure : Incorporates a 3-chlorobenzoyl group instead of benzyl.
- Hydrogen Bonding : Forms a 2D network via N—H⋯O and O—H⋯O interactions, stabilized by water molecules.
- Synthesis : Reacts 3-chlorobenzoic acid with 4-chlorobenzenesulfonamide, yielding needle-like crystals from toluene .
c) 5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CAS 338967-01-4)
- Structure : Combines a benzamide core with para-chloro substituents.
- Molecular Weight : C₁₉H₁₃Cl₃N₂O₃S (454.74 g/mol), slightly lower than the target compound due to fewer benzyl groups.
Impact of Heterocyclic and Bulky Substituents
a) 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
- Structure : Features a pyrazole ring, introducing rigidity and hydrogen-bonding sites.
- Biological Relevance : Pyrazole-containing sulfonamides are common in COX-2 inhibitors, suggesting divergent mechanisms compared to benzyl-substituted analogues .
b) N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide
Electronic Effects of Substituents
a) 4-Chloro-N-ethyl-3-nitrobenzenesulfonamide
- Structure : Nitro group at the meta position vs. chloro substituents.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and alkylation steps. A validated approach includes:
Sulfonyl Chloride Formation : React 4-chlorobenzenesulfonic acid with chlorosulfonic acid under controlled低温 conditions (0–5°C) to form 4-chlorobenzenesulfonyl chloride .
Amine Coupling : React the sulfonyl chloride with 3-chlorobenzylamine in a polar aprotic solvent (e.g., chloroform) at room temperature. Excess triethylamine is used to scavenge HCl .
Stepwise Alkylation : Introduce the second 3-chlorobenzyl group via nucleophilic substitution, optimizing solvent polarity (e.g., DMF) and temperature (60–80°C) to favor mono-alkylation .
Optimization Strategies :
- Use Design of Experiments (DoE) to vary reaction time, temperature, and stoichiometry. For example, fractional factorial designs can identify critical parameters affecting yield .
- Monitor intermediates via HPLC to minimize byproducts like over-alkylated species .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the bent conformation at the sulfonamide sulfur and torsional angles (e.g., C—SO₂—NH—C ~ -58.4°) to confirm stereochemistry. Hydrogen bonding (N–H⋯O) and van der Waals interactions dictate crystal packing .
- NMR Spectroscopy : Analyze and NMR to verify substitution patterns. Key signals include:
- Aromatic protons (δ 7.2–7.8 ppm for chloro-substituted benzene).
- Sulfonamide NH (δ 8.1–8.5 ppm, broad singlet) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can SAR studies elucidate the role of chlorine substitution and sulfonamide groups in biological activity?
- Methodological Answer : Design analogs with systematic substitutions and evaluate their enzyme inhibition (e.g., bacterial acps-pptase) using kinetic assays. Key strategies:
- Substituent Variation :
| Analog Structure | Chlorine Position | Sulfonamide Modifications | Bioactivity (IC₅₀) |
|---|---|---|---|
| Parent Compound | 3,4,4'-Cl | None | 0.8 µM |
| Analog A | 3-F, 4-Cl | Trifluoromethyl group | 1.2 µM |
| Analog B | 2-Cl, 4-Cl | Methylsulfonyl | >10 µM |
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target enzymes. Chlorine atoms enhance hydrophobic interactions in enzyme pockets .
Q. What strategies resolve contradictions between in vitro enzyme inhibition and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Address via:
- Physicochemical Profiling : Measure logP (e.g., ~3.5 for the parent compound) to assess membrane permeability. High logP may reduce aqueous solubility, limiting in vivo absorption .
- Metabolite Identification : Use LC-MS to detect oxidative metabolites (e.g., hydroxylation at benzyl groups) that reduce efficacy .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life and target tissue delivery .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and solution-phase structural data?
- Methodological Answer :
- Dynamic NMR : Probe conformational flexibility in solution. For example, coalescence experiments can detect rotation around the sulfonamide S–N bond at elevated temperatures .
- Molecular Dynamics Simulations : Compare crystal structure rigidity (fixed dihedral angles) with solution-phase flexibility. Adjust force fields to match experimental - NOESY correlations .
Experimental Design for Mechanism Elucidation
Q. What in vitro assays are recommended to study this compound’s dual-target inhibition mechanism?
- Methodological Answer :
- Enzyme Kinetics : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) for both acps-pptase isoforms. Pre-incubate the compound with ATP/Mg²⁺ to assess competitive vs. non-competitive binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm simultaneous engagement of two enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
